BRD9 Degradation Potency Comparison
PROTAC BRD9 Degrader-7 demonstrates a BRD9 degradation DC50 of 1.02 nM , positioning it as a highly potent degrader. In a direct comparison of reported data, this potency is approximately 1.8-fold greater than the VHL-based dual degrader VZ185, which has a reported BRD9 DC50 of 1.8 nM [1]. Furthermore, PROTAC BRD9 Degrader-7 achieves a similar potency to the structurally related cereblon-based PROTAC C6, which has a reported DC50 of 1.02 ± 0.52 nM [2]. This establishes PROTAC BRD9 Degrader-7 as a top-tier molecule in its class for degradation efficiency.
| Evidence Dimension | BRD9 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 1.02 nM |
| Comparator Or Baseline | VZ185: 1.8 nM; PROTAC C6: 1.02 ± 0.52 nM |
| Quantified Difference | 1.8-fold more potent than VZ185; comparable to PROTAC C6 |
| Conditions | Cellular degradation assays (Target compound data from vendor datasheet; comparator data from published primary literature) |
Why This Matters
Higher degradation potency at lower concentrations can minimize off-target effects and compound usage, which is a critical factor for cost-effective and reproducible research.
- [1] Zoppi, V. et al. Iterative Design and Optimization of Initially Inactive PROTACs Identify VZ185 as a Potent, Fast, and Selective VHL-Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry. 2019, 62(2), 699-726. View Source
- [2] Che, J. et al. Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia. European Journal of Medicinal Chemistry. 2023, 260, 115775. View Source
